JWH 073 2-hydroxyindole metabolite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

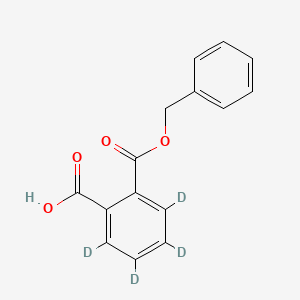

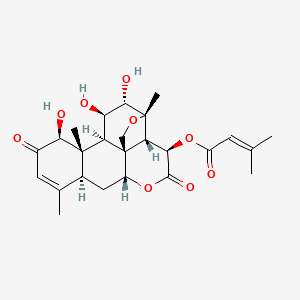

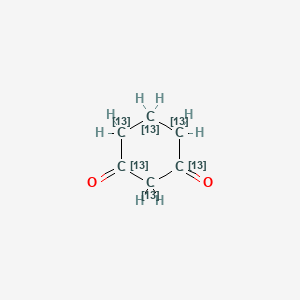

JWH 073 2-hydroxyindole metabolite is a potential monohydroxylated urinary metabolite of JWH 073, a derivative of WIN 55,212-2. This compound is a mildly selective agonist of the peripheral cannabinoid receptor and is primarily used in forensic and research applications .

Scientific Research Applications

JWH 073 2-hydroxyindole metabolite is extensively used in scientific research, particularly in the fields of:

Chemistry: It serves as a reference standard for analytical methods such as gas chromatography-mass spectrometry.

Biology: The compound is used to study the metabolism of synthetic cannabinoids in biological systems.

Medicine: Research on its pharmacological effects helps in understanding the action of synthetic cannabinoids.

Industry: It is used in the development of forensic tools for the detection of synthetic cannabinoids.

Mechanism of Action

JWH 073, the parent compound of JWH 073 2-hydroxyindole metabolite, is a mildly selective agonist of the central cannabinoid (CB1) receptor derived from the aminoalkylindole WIN 55,212-2 . It is somewhat selective for the CB1 subtype, with affinity at this subtype approximately 5× the affinity at CB2 .

Safety and Hazards

This product is not for human or veterinary use . For safety measures, it is recommended to supply fresh air after inhalation and consult a doctor in case of complaints . After skin contact, it is generally not irritating to the skin . If swallowed and symptoms persist, it is advised to consult a doctor .

Biochemical Analysis

Biochemical Properties

The JWH 073 2-hydroxyindole metabolite interacts with various enzymes, proteins, and other biomolecules. It is known to bind to the peripheral cannabinoid (CB2) receptor

Cellular Effects

It is known to influence cell function through its interaction with the peripheral cannabinoid receptor .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the peripheral cannabinoid receptor . This binding can lead to changes in gene expression and potentially influence enzyme activity.

Metabolic Pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 073 2-hydroxyindole metabolite typically involves the hydroxylation of JWH 073. The reaction conditions often include the use of specific solvents such as dimethylformamide, dimethyl sulfoxide, and ethanol. The reaction is carried out under controlled temperatures to ensure the formation of the desired hydroxylated product .

Industrial Production Methods

the synthesis generally follows similar protocols as those used in laboratory settings, with scaled-up reaction conditions and purification processes to obtain the compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions

JWH 073 2-hydroxyindole metabolite undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more hydroxylated derivatives.

Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

JWH 073: The parent compound, which is also a synthetic cannabinoid.

JWH 018: Another synthetic cannabinoid with similar properties.

JWH 015: A closely related compound with similar metabolic pathways.

Uniqueness

JWH 073 2-hydroxyindole metabolite is unique due to its specific hydroxylation pattern, which distinguishes it from other metabolites of JWH 073. This unique structure allows for its use as a specific marker in forensic and research applications .

Properties

IUPAC Name |

(1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-2-3-15-24-20-14-7-6-12-19(20)21(23(24)26)22(25)18-13-8-10-16-9-4-5-11-17(16)18/h4-14,26H,2-3,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQUZHWENOKGOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017732 |

Source

|

| Record name | JWH-073 2-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-54-9 |

Source

|

| Record name | JWH-073 2-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B588398.png)